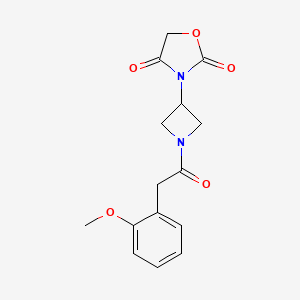

3-(1-(2-(2-Methoxyphenyl)acetyl)azetidin-3-yl)oxazolidine-2,4-dione

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of this compound involves intricate steps. One notable method is the iodine-catalyzed synthesis under microwave irradiation . Researchers have successfully prepared a series of 3-pyrrole-substituted 2-azetidinones using catalytic amounts of molecular iodine. These derivatives exhibit diverse substituents at positions N-1 and C-4 .

Scientific Research Applications

Glucose Tolerance Improvement

One notable application of oxazolidinediones, a category to which the specified compound belongs, is their effect on glucose tolerance. A study reported that certain oxazolidinediones, including 5-(2-Chloro-6-methoxyphenyl)oxazolidine-2,4-dione, have shown significant improvement in glucose tolerance in fasted rats. These compounds also potentiated insulin release in response to glucose, without causing hypoglycemia below normal fasting glycemia levels (Schnur & Morville, 1986).

Synthesis and Structural Transformations

The synthesis and structural transformation of similar compounds have been explored extensively. For instance, the base-catalyzed ring transformation of specific oxazolidinone derivatives has been studied, highlighting the structural prerequisites for specific ring transformations (Sápi et al., 1997). Additionally, methods for the preparation of substituted 3-amino-oxazolidin-2,4-diones, which may be closely related to the compound , have been developed. These methods include both conventional and microwave-assisted syntheses (Kurz & Widyan, 2005).

Agricultural Applications

In the agricultural sector, certain oxazolidinone derivatives, like famoxadone, have been used as fungicides. Famoxadone, specifically, has shown effectiveness against various plant pathogens, indicating potential agricultural applications for similar compounds (Sternberg et al., 2001).

Antimicrobial Properties

Oxazolidinones, in general, have been studied for their antimicrobial properties. For example, certain novel oxazolidinone analogs have demonstrated in vitro antibacterial activities against a variety of clinically significant human pathogens (Zurenko et al., 1996). This suggests the potential of the specified compound for antimicrobial applications.

Additional Synthesis Applications

Other studies have focused on the synthesis of novel oxazolidinones as potential antimicrobial agents and their conversion into α-hydroxyamides, indicating a broad spectrum of synthetic applications (Devi et al., 2013).

properties

IUPAC Name |

3-[1-[2-(2-methoxyphenyl)acetyl]azetidin-3-yl]-1,3-oxazolidine-2,4-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H16N2O5/c1-21-12-5-3-2-4-10(12)6-13(18)16-7-11(8-16)17-14(19)9-22-15(17)20/h2-5,11H,6-9H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AUAHRHUXGVNFHN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1CC(=O)N2CC(C2)N3C(=O)COC3=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H16N2O5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

304.30 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(1-(2-(2-Methoxyphenyl)acetyl)azetidin-3-yl)oxazolidine-2,4-dione | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1,5-Dimethyl-N-(1-thieno[3,2-d]pyrimidin-4-ylazetidin-3-yl)pyrazole-3-carboxamide](/img/structure/B2916654.png)

![Methyl 6-bromo-5-[(2-chlorophenyl)methoxy]-2-methyl-1-benzofuran-3-carboxylate](/img/structure/B2916655.png)

![(Z)-N-(3-(prop-2-yn-1-yl)-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)pivalamide](/img/structure/B2916656.png)

![(3,4-dimethoxyphenyl)[4-(4-fluorophenyl)-1,1-dioxido-4H-1,4-benzothiazin-2-yl]methanone](/img/structure/B2916657.png)

![N-(1-cyanocyclopentyl)-2-[(2-hydroxy-2-phenylethyl)sulfanyl]acetamide](/img/structure/B2916661.png)

![N1-((3-(benzo[d][1,3]dioxole-5-carbonyl)oxazolidin-2-yl)methyl)-N2-(2-(diethylamino)ethyl)oxalamide](/img/structure/B2916667.png)

![4-{[(4-Fluorobenzoyl)oxy]imino}-1-(phenylsulfonyl)piperidine](/img/structure/B2916670.png)